molecular formula C9H4ClF3N2 B11878662 2-Chloro-5-(trifluoromethyl)quinoxaline

2-Chloro-5-(trifluoromethyl)quinoxaline

Cat. No.: B11878662
M. Wt: 232.59 g/mol
InChI Key: SSOBNLXBFDTRBM-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is part of the quinoxaline family, known for its diverse biological activities and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Chloro-5-(trifluoromethyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClF3N1C_9H_5ClF_3N_1, with a molecular weight of approximately 232.59 g/mol. The compound features a quinoxaline backbone characterized by two nitrogen atoms and the presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potential as an inhibitor against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting neuroblastoma cell lines SK-N-SH and IMR-32, with some derivatives displaying better activities than standard chemotherapeutics like doxorubicin .

The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50 (μg/mL) Comparison
SK-N-SH0.01 - 0.06More effective than doxorubicin
IMR-32Not specifiedSimilar sensitivity across lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that quinoxaline derivatives exhibit dual activity as anticancer and antimicrobial agents, making them versatile in therapeutic applications .

The mechanism underlying the biological activity of this compound involves its interaction with specific biological targets. The compound acts as an inhibitor for certain receptors and enzymes, which is crucial in modulating cellular pathways associated with cancer proliferation and bacterial infection .

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

  • Anticancer Trials : A series of trials evaluated the efficacy of quinoxaline derivatives in treating stage IV colorectal cancer and small-cell lung cancer, demonstrating significant tumor reduction compared to control groups .
  • Antimicrobial Evaluations : Clinical evaluations indicated that compounds derived from quinoxaline exhibited higher antibacterial activity than standard antibiotics like chloramphenicol and ampicillin against various bacterial strains .

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H

InChI Key

SSOBNLXBFDTRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)Cl)C(F)(F)F

Origin of Product

United States

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